1h,4h-octafluorobutane
Overview
Description
1h,4h-octafluorobutane is a fluorinated derivative of butane, characterized by the substitution of hydrogen atoms with fluorine atoms. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. Its molecular formula is C4H2F8, and it has a molecular weight of 202.0459 g/mol .
Preparation Methods
The synthesis of 1h,4h-octafluorobutane typically involves the fluorination of butane. One common method is the direct fluorination of butane using elemental fluorine (F2) under controlled conditions. This reaction requires careful handling due to the highly reactive nature of fluorine. Industrial production methods may involve the use of specialized reactors and catalysts to ensure efficient and safe fluorination .
Chemical Reactions Analysis
1h,4h-octafluorobutane undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other halogens or functional groups. Common reagents for these reactions include halogenating agents like chlorine (Cl2) or bromine (Br2).
Oxidation and Reduction Reactions: The compound can undergo oxidation to form perfluorinated carboxylic acids or reduction to form partially fluorinated derivatives.
Addition Reactions: The double bonds in the fluorinated butane can participate in addition reactions with reagents like hydrogen (H2) or halogens.
Scientific Research Applications
1h,4h-octafluorobutane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds and materials.
Biology: The compound’s unique properties make it useful in studying the effects of fluorination on biological systems and molecules.
Medicine: Fluorinated compounds, including this compound, are investigated for their potential use in pharmaceuticals and diagnostic agents.
Industry: It is used in the production of specialty chemicals, polymers, and materials with enhanced properties such as chemical resistance and thermal stability
Mechanism of Action
The mechanism of action of 1h,4h-octafluorobutane involves its interaction with molecular targets through fluorine atoms. The high electronegativity of fluorine allows the compound to form strong bonds with other elements, influencing the reactivity and stability of the molecules it interacts with. This can affect various pathways and processes, depending on the specific application and context .
Comparison with Similar Compounds
1h,4h-octafluorobutane can be compared with other fluorinated butanes, such as:
1,1,1,2,3,3,4,4-Octafluorobutane: Similar in structure but with different substitution patterns, leading to variations in reactivity and applications.
1,1,2,2,3,3,4,4-Octafluoro-1,4-diiodobutane:
The uniqueness of this compound lies in its specific fluorination pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
IUPAC Name |
1,1,2,2,3,3,4,4-octafluorobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F8/c5-1(6)3(9,10)4(11,12)2(7)8/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKLFXAVIFCLZQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0073900 | |
Record name | 1H,4H-Octafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
377-36-6 | |
Record name | Butane, 1,1,2,2,3,3,4,4-octafluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000377366 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H,4H-Octafluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0073900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary applications of 1,1,2,2,3,3,4,4-octafluorobutane?
A1: 1,1,2,2,3,3,4,4-Octafluorobutane is a versatile compound with applications in various industries. It can be found as a component in refrigerant blends [, ], cleaning agents [, ], aerosol propellants [, ], and as a blowing agent for polymers like polyolefins and polyurethanes [, ]. Its unique properties also make it suitable for use in heat transfer mediums, gaseous dielectrics, and even fire extinguishing agents [, ].
Q2: How is 1,1,2,2,3,3,4,4-octafluorobutane synthesized from tetrafluoroethylene?
A2: Research highlights a novel catalytic pathway for producing 1,1,2,2,3,3,4,4-octafluorobutane from tetrafluoroethylene (TFE). Pincer-supported perfluororhodacyclopentane complexes, specifically PBP-RhIII(CF2)4, exhibit high reactivity towards TFE, enabling oxidative cyclization []. This reaction forms a Rh-CF bond which, upon hydrogenolysis, yields 1,1,2,2,3,3,4,4-octafluorobutane. The process can be repeated in a cyclical manner, offering a potential route for the catalytic production of 1,1,2,2,3,3,4,4-octafluorobutane from TFE and hydrogen gas [].
Q3: What are the advantages of using 1,1,2,2,3,3,4,4-octafluorobutane in azeotropic compositions?
A3: 1,1,2,2,3,3,4,4-Octafluorobutane forms azeotropic mixtures with various alcohols like methanol, ethanol, and propanol, as well as ketones like acetone []. These azeotropic compositions offer advantages in applications like cleaning and refrigeration as they exhibit a constant boiling point and maintain their composition during phase transitions. This property is crucial in ensuring consistent performance and preventing the separation of individual components, leading to more efficient and predictable outcomes [].
Q4: Are there any concerns regarding impurities in the production of 1,1,2,2,3,3,4,4-octafluorobutane derivatives?
A4: Yes, the presence of perfluorosulfolane is a significant concern during the synthesis of 1,1,2,2,3,3,4,4-octafluorobutane derivatives, particularly perfluorobutane sulfonyl fluoride []. High purity is crucial for the effective utilization of these derivatives. To address this, researchers have developed methods to remove perfluorosulfolane contamination. One effective method involves introducing an aqueous alkali metal hydroxide solution during the manufacturing process, ensuring a final product with minimal impurities [].
Q5: What research exists on alternatives to 1,1,2,2,3,3,4,4-octafluorobutane in specific applications?
A5: Research is ongoing to explore alternatives to 1,1,2,2,3,3,4,4-octafluorobutane, particularly in refrigeration, driven by environmental concerns. One promising alternative is 2,4,4-trifluorobut-1-ene (HFO-1363pyf) []. This compound can be synthesized via nickel-catalyzed hydrodefluorodimerization of vinylidene fluoride (VDF) []. Further investigation into the properties, performance, and potential environmental impact of HFO-1363pyf is crucial to determine its viability as a replacement for 1,1,2,2,3,3,4,4-octafluorobutane in various applications.
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